molecular formula C20H25NO2 B132007 (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide CAS No. 159345-06-9

(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Cat. No.: B132007
CAS No.: 159345-06-9
M. Wt: 311.4 g/mol
InChI Key: YBSOZNKAYZZSLZ-JTDSTZFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is a chiral compound that belongs to the class of pseudoephedrine derivatives. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical properties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential therapeutic applications and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide typically involves the following steps:

    Starting Materials: The synthesis begins with pseudoephedrine and ®-2-methylhydrocinnamic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between pseudoephedrine and ®-2-methylhydrocinnamic acid. This is usually achieved through a coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide in high purity.

Industrial Production Methods

In an industrial setting, the production of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide may involve:

    Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to scale up the amidation reaction.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize yield and minimize by-products.

    High-Throughput Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) for efficient separation and purification of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide has several scientific research applications:

    Medicinal Chemistry: It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting adrenergic receptors.

    Organic Synthesis: The compound is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: Researchers utilize this compound to study the effects of chiral amides on biological systems, including their interaction with enzymes and receptors.

    Industrial Applications: It is employed in the development of new materials and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide involves its interaction with specific molecular targets, such as adrenergic receptors. The compound’s stereochemistry allows it to fit into the receptor binding sites, modulating their activity. This interaction can lead to various physiological effects, including vasoconstriction and bronchodilation, which are characteristic of adrenergic agonists.

Comparison with Similar Compounds

Similar Compounds

    Pseudoephedrine: A common decongestant with similar adrenergic activity.

    Ephedrine: Another adrenergic agonist with a slightly different structure and pharmacological profile.

    Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.

Uniqueness

(1S,2S)-Pseudoephedrine-®-2-methylhydrocinnamamide is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to act as a chiral auxiliary in asymmetric synthesis further distinguishes it from other related compounds.

Properties

IUPAC Name

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N,2-dimethyl-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-15(14-17-10-6-4-7-11-17)20(23)21(3)16(2)19(22)18-12-8-5-9-13-18/h4-13,15-16,19,22H,14H2,1-3H3/t15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSOZNKAYZZSLZ-JTDSTZFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)N(C)C(C)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)C(=O)N(C)[C@@H](C)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446599
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-06-9
Record name (1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 2
Reactant of Route 2
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 3
Reactant of Route 3
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 4
Reactant of Route 4
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 5
Reactant of Route 5
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide
Reactant of Route 6
Reactant of Route 6
(1S,2S)-Pseudoephedrine-(R)-2-methylhydrocinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.